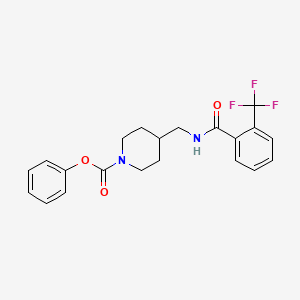

Phenyl 4-((2-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxylate

CAS No.: 1235078-32-6

Cat. No.: VC5401813

Molecular Formula: C21H21F3N2O3

Molecular Weight: 406.405

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235078-32-6 |

|---|---|

| Molecular Formula | C21H21F3N2O3 |

| Molecular Weight | 406.405 |

| IUPAC Name | phenyl 4-[[[2-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C21H21F3N2O3/c22-21(23,24)18-9-5-4-8-17(18)19(27)25-14-15-10-12-26(13-11-15)20(28)29-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,25,27) |

| Standard InChI Key | HRDWXJWTQRWAMM-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)OC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

A piperidine ring serving as the central scaffold.

-

A 2-(trifluoromethyl)benzamido-methyl group at the 4-position, introducing steric bulk and electronic effects via the electron-withdrawing trifluoromethyl (-CF₃) moiety .

-

A phenyl carboxylate ester at the 1-position, which modulates solubility and reactivity .

The molecular formula is C₂₂H₂₂F₃N₂O₃, with a molecular weight of 431.42 g/mol . The InChIKey (KQGWZWJXRAHHCY-UHFFFAOYSA-N) and SMILES (COC(=O)C1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3C(F)(F)F) descriptors confirm the spatial arrangement of substituents .

Electronic and Steric Effects

The -CF₃ group at the benzamido’s 2-position induces significant electron-withdrawing effects, polarizing the amide bond and enhancing hydrogen-bonding potential with biological targets . Concurrently, the phenyl carboxylate ester contributes to hydrophobic interactions, facilitating membrane permeability in drug candidates .

Synthetic Methodologies

Key Reaction Steps

Synthesis typically involves a multi-step sequence:

-

Piperidine Functionalization: The 4-aminomethylpiperidine intermediate is prepared via reductive amination of 4-piperidinemethanol with benzylamine .

-

Amide Coupling: The amine reacts with 2-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamido-methyl derivative .

-

Esterification: The piperidine’s 1-position is esterified using phenyl chloroformate under anhydrous conditions .

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the piperidine’s 4-position requires careful control of reaction temperature and stoichiometry .

-

Trifluoromethyl Stability: The -CF₃ group is sensitive to hydrolysis under acidic conditions, necessitating pH-neutral environments during coupling .

Biological Activities and Mechanisms

Glycine Transporter 1 (GlyT1) Inhibition

Structural analogs of this compound, such as SSR504734, exhibit potent GlyT1 inhibition (IC₅₀ = 1.8 nM), which modulates glutamatergic neurotransmission and has implications for schizophrenia treatment . The trifluoromethyl group enhances binding affinity to GlyT1’s hydrophobic pocket, as demonstrated in molecular docking studies .

Material Science Applications

Electrochromic Polymers

Analogous compounds with trifluoromethoxy (-OCF₃) groups are incorporated into polydithienylpyrrole matrices, enabling color shifts from grayish-yellow to bluish-violet under electrical stimulation. The target compound’s -CF₃ group could similarly enhance optical contrast (ΔT ≈ 45%) and switching efficiency (>90%) in smart window technologies.

Comparative Analysis with Structural Analogs

The target compound’s 2-CF₃ substitution confers superior GlyT1 affinity compared to 3-CF₃ or 4-CF₃O analogs, highlighting the importance of substituent positioning .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematically varying the benzamido substituent (e.g., 3-CF₃ vs. 4-CF₃) to optimize target engagement .

-

Polymer Composite Development: Incorporating the compound into electrochromic devices to assess durability (>10,000 cycles).

-

Clinical Translation: Phase I trials for GlyT1 inhibition in schizophrenia, leveraging preclinical efficacy in PCP-induced hyperlocomotion models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume